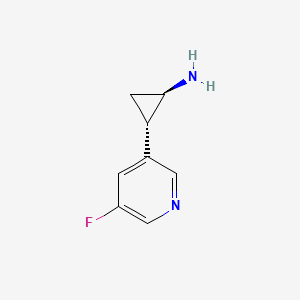
(1R,2S)-2-(5-Fluoropyridin-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine: is a synthetic organic compound that features a cyclopropane ring substituted with a fluoropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the fluoropyridine group. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazo compounds in the presence of metal catalysts to form the cyclopropane ring.
Substitution: Introducing the fluoropyridine group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluoropyridine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-(5-chloropyridin-3-yl)cyclopropan-1-amine
- rac-(1R,2S)-2-(5-bromopyridin-3-yl)cyclopropan-1-amine
- rac-(1R,2S)-2-(5-methylpyridin-3-yl)cyclopropan-1-amine
Uniqueness
rac-(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C8H9FN2 |
|---|---|
Peso molecular |
152.17 g/mol |
Nombre IUPAC |
(1R,2S)-2-(5-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-6-1-5(3-11-4-6)7-2-8(7)10/h1,3-4,7-8H,2,10H2/t7-,8+/m0/s1 |
Clave InChI |
NFRYHAZLOKEKCH-JGVFFNPUSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=CN=C2)F |
SMILES canónico |
C1C(C1N)C2=CC(=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
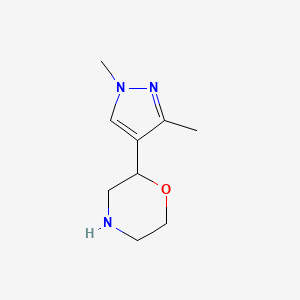
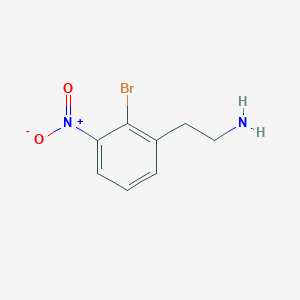
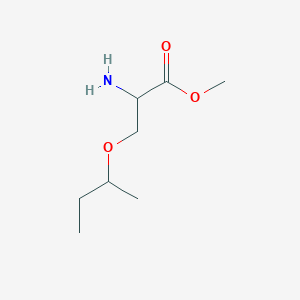
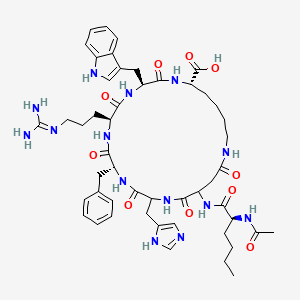
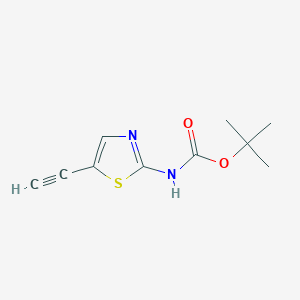
![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
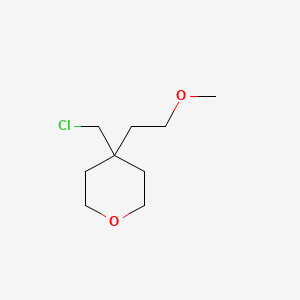
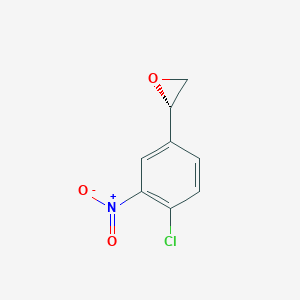
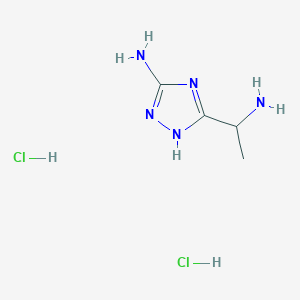
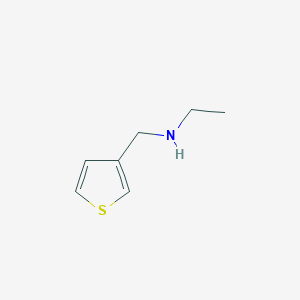
![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
